Didanosine belongs to a class of drugs called nucleoside reverse transcriptase inhibitors (NRTIs). These drugs work by interfering with the replication of HIV-1. HIV uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, which it then integrates into the host cell's DNA. Didanosine resembles a natural nucleoside (building block of DNA) but lacks a hydroxyl group at the 3' position. This modified structure allows it to be incorporated into the growing viral DNA chain by reverse transcriptase, but it terminates the chain prematurely because it cannot form the phosphodiester bond needed for further chain elongation [].
Studies have shown that didanosine has potent in vitro (in a laboratory setting) activity against HIV-1, including strains resistant to other NRTIs like zidovudine (AZT) []. This made it a valuable research tool for investigating combination therapies for HIV treatment.
Didanosine is a synthetic nucleoside analogue of inosine, where the 3'-hydroxyl group on the sugar moiety is replaced by a hydrogen atom []. This modification prevents the formation of phosphodiester linkages, which are essential for building the viral DNA chain []. Didanosine was one of the first effective antiretroviral drugs approved by the FDA in 1991 []. While it has been largely replaced by better-tolerated medications, didanosine remains an option for some patients due to its relatively low cost [].
Didanosine has a purine nucleoside structure, consisting of a hypoxanthine base linked to a modified 2’,3’-dideoxyribose sugar ring []. The key feature of its structure is the absence of the 3’-hydroxyl group on the sugar ring. This modification allows Didanosine to compete with natural nucleosides for incorporation into the viral DNA chain during reverse transcription by HIV []. However, once incorporated, Didanosine lacks the 3’-hydroxyl group needed for further chain elongation, effectively terminating viral DNA synthesis [].
Didanosine acts as a reverse transcriptase inhibitor by competitively binding to the viral reverse transcriptase enzyme and getting incorporated into the growing viral DNA chain []. Due to the absence of the 3’-hydroxyl group, Didanosine terminates the DNA chain elongation process, preventing the virus from replicating [].